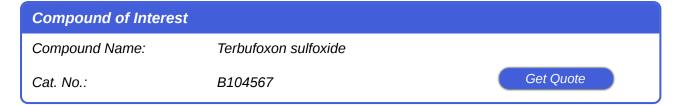


acute and chronic toxicity data for Terbufos sulfoxide

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Terbufos Sulfoxide: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terbufos, a systemic organophosphate insecticide and nematicide, undergoes metabolic transformation in the environment and within organisms to various metabolites, including Terbufos sulfoxide. This technical guide provides a comprehensive overview of the available acute and chronic toxicity data for Terbufos sulfoxide. Understanding the toxicological profile of this metabolite is crucial for assessing the overall environmental and human health risks associated with the use of Terbufos. This document summarizes key toxicity endpoints, details experimental methodologies, and illustrates relevant biological pathways to support further research and risk assessment.

Acute and Chronic Toxicity Data

The toxicity of Terbufos and its metabolites, including Terbufos sulfoxide, has been evaluated in various studies. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.

Acute Toxicity

The acute toxicity of Terbufos sulfoxide has been determined in animal models. The median lethal dose (LD50) provides a standardized measure of acute toxicity.



Table 1: Acute Oral Toxicity of Terbufos Sulfoxide and Related Compounds in Female Mice[1]

Compound	LD50 (mg/kg bw)
Terbufos sulfoxide	3.4
Terbufoxon sulfoxide	1.1
Terbufoxon sulfone	3.4
Terbufos sulfone	14
Terbufoxon	2.2
Terbufos	1.4 - 9.2 (in rodents and dogs)

bw: body weight

Chronic Toxicity

Specific chronic toxicity studies focusing solely on Terbufos sulfoxide are not readily available in the public literature. However, studies on the parent compound, Terbufos, provide insights into the potential long-term effects. Chronic exposure to Terbufos in animal studies has been shown to cause inhibition of brain cholinesterase activity.[1] For instance, a 1-year study in dogs established a No-Observed-Adverse-Effect Level (NOAEL) for Terbufos based on this endpoint.[1] In a comparative 14-day study in dogs, Terbufos was found to be more toxic than Terbufos sulfoxide.[1]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on Terbufos sulfoxide are often proprietary and not fully available in public documents. However, a general methodology for an acute oral toxicity study, based on established guidelines, is described below.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a representative example and may not reflect the exact details of the cited studies.

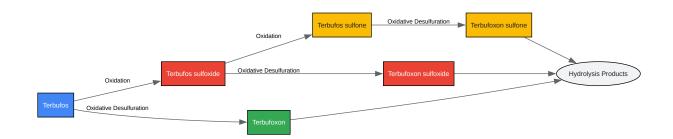


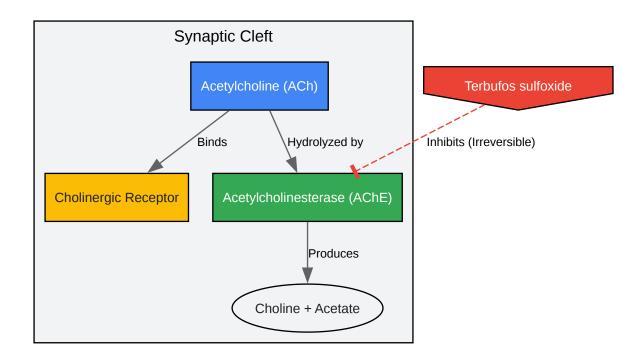
- Test Animals: Healthy, young adult laboratory animals (e.g., female mice or rats) are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.
- Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
- Dose Administration: The test substance, Terbufos sulfoxide, is administered orally as a single dose using a gavage needle. The volume administered is based on the animal's body weight.
- Dose Selection and Progression: The study follows a sequential dosing scheme. The initial
 dose is selected based on available information. If the animal survives, the next animal
 receives a higher dose. If the animal dies, the next animal receives a lower dose. This
 continues until the stopping criteria are met.
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular
 intervals for at least 14 days after dosing. Observations include changes in skin, fur, eyes,
 and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous
 system effects. Body weight is recorded weekly.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

Signaling Pathways and Experimental Workflows Terbufos Metabolism

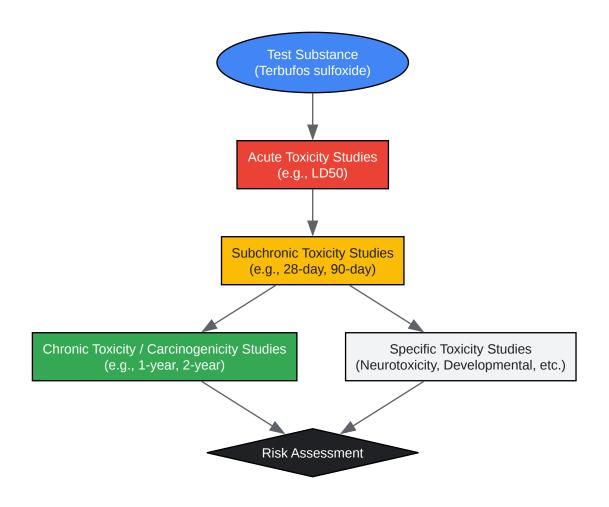
Terbufos is metabolized in the body through a series of oxidation and hydrolysis reactions. The following diagram illustrates the metabolic pathway leading to the formation of Terbufos sulfoxide and other metabolites.











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References

- 1. Terbufos Wikipedia [en.wikipedia.org]
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